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Compound of Interest

2-(4-Methylpiperazin-1-
Compound Name:
yl)benzaldehyde

Cat. No.: B1334642

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for the compound
2-(4-Methylpiperazin-1-yl)benzaldehyde, a molecule of interest in medicinal chemistry and
organic synthesis. The document details expected Nuclear Magnetic Resonance (NMR),
Infrared (IR), and Mass Spectrometry (MS) data, supported by established values for
analogous compounds. Furthermore, it outlines detailed experimental protocols for acquiring
such spectra and presents a generalized workflow for spectral analysis.

Predicted and Representative Spectral Data

The following tables summarize the anticipated spectral data for 2-(4-Methylpiperazin-1-
yl)benzaldehyde. This information is compiled from predictive models and experimental data
from structurally similar compounds, providing a reliable reference for researchers.

Table 1: Predicted *H NMR Spectral Data
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Chemical Shift (8)

Multiplicity Integration Assignment
Ppm
~10.2 S 1H Aldehyde (-CHO)
~7.8 dd 1H Ar-H (ortho to CHO)
~7.5 td 1H Ar-H (para to CHO)
Ar-H (ortho to
~7.2 d 1H _ _
piperazine)
~7.0 t 1H Ar-H (meta to CHO)
Piperazine (-CH2-N-
~3.1 t 4H
Ar)
Piperazine (-CHz-N-
~2.5 t 4H
CHs)
~2.3 s 3H Methyl (-CHs)

Note: Predicted chemical shifts are based on the analysis of substituted benzaldehydes and

piperazine-containing aromatic compounds. Solvent: CDCls.

Table 2: Predicted 3C NMR Spectral Data
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Chemical Shift (6) ppm

Assignment

~192 Aldehyde (C=0)

~155 Ar-C (ipso, attached to piperazine)
~134 Ar-C

~133 Ar-C (ipso, attached to CHO)
~128 Ar-C

~122 Ar-C

~118 Ar-C

~55 Piperazine (-CH2-N-Ar)

~53 Piperazine (-CH2-N-CHs)

~46 Methyl (-CHs)

Note: Predicted chemical shifts are based on analogous benzaldehyde and piperazine

derivatives.

Table 3: Predicted and Key IR Absorption Bands

Wavenumber (cm~—?) Intensity Assignment
~2940-2800 Medium C-H stretch (aliphatic)

C-H stretch (aldehyde, Fermi
~2720, ~2820 Weak

doublet)
~1700 Strong C=0 stretch (aldehyde)
~1600, ~1480 Medium-Strong C=C stretch (aromatic)
~1280 Medium C-N stretch (aromatic amine)

Note: Predicted absorption bands are based on the characteristic frequencies of functional

groups present in the molecule.[1]
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Table 4: Predicted Mass Spectrometry Data (Electron lonization)

m/z Predicted Adduct/Fragment
204.12 [M]*

205.13 [M+H]*

175.10 [M-CHOJ*

133.09 [M-CaHsN]*

70.08 [CaH10N]*

Source: Predicted fragmentation patterns based on the structure of 2-(4-Methylpiperazin-1-
yl)benzaldehyde.[2]

Experimental Protocols

The following are detailed methodologies for the key analytical techniques used to characterize
2-(4-Methylpiperazin-1-yl)benzaldehyde.

Synthesis of 2-(4-Methylpiperazin-1-yl)benzaldehyde

A plausible synthetic route involves the nucleophilic aromatic substitution of 2-
fluorobenzaldehyde with 1-methylpiperazine.

Procedure: To a solution of 2-fluorobenzaldehyde (1.0 eq) in dimethyl sulfoxide (DMSO), 1-
methylpiperazine (1.2 eq) and potassium carbonate (2.0 eq) are added. The reaction mixture is
heated to 120 °C and stirred for 12-24 hours, with reaction progress monitored by thin-layer
chromatography (TLC). Upon completion, the mixture is cooled to room temperature and
poured into ice-water. The resulting precipitate is collected by filtration, washed with water, and
dried under vacuum. The crude product can be purified by column chromatography on silica gel
using a hexane-ethyl acetate gradient.

NMR Spectroscopy

1H and 3C NMR spectra are recorded on a 400 MHz or 500 MHz spectrometer.
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Sample Preparation: Approximately 10-20 mg of the purified compound is dissolved in 0.5-0.7
mL of deuterated chloroform (CDCIs) or deuterated dimethyl sulfoxide (DMSO-de).
Tetramethylsilane (TMS) is used as an internal standard (0 ppm).

Data Acquisition:

» 'H NMR: A standard proton experiment is performed with a sufficient number of scans to
achieve a good signal-to-noise ratio.

e 13C NMR: A proton-decoupled carbon experiment is performed. A larger number of scans is
typically required due to the lower natural abundance of the 13C isotope.

Infrared (IR) Spectroscopy

FT-IR spectra are recorded on a Fourier-Transform Infrared spectrophotometer.

Sample Preparation: A small amount of the solid sample is placed directly on the diamond
crystal of an Attenuated Total Reflectance (ATR) accessory. Alternatively, a KBr pellet can be
prepared by grinding a small amount of the sample with dry potassium bromide and pressing
the mixture into a thin disk.

Data Acquisition: The spectrum is typically recorded from 4000 to 400 cm~1 with a resolution of
4 cm~1. A background spectrum is recorded and automatically subtracted from the sample
spectrum.

Mass Spectrometry (MS)

Mass spectra are obtained using an instrument equipped with an Electron lonization (EI) or
Electrospray lonization (ESI) source.

Sample Preparation: For El, a dilute solution of the sample in a volatile organic solvent (e.g.,
methanol or dichloromethane) is prepared. For ESI, the sample is dissolved in a solvent
mixture such as methanol/water, often with the addition of a small amount of formic acid to
promote protonation.

Data Acquisition: The sample is introduced into the ion source, and the mass-to-charge ratio
(m/z) of the resulting ions is measured. For high-resolution mass spectrometry (HRMS), an
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Orbitrap or Time-of-Flight (TOF) analyzer is used to determine the exact mass and elemental
composition.

Workflow for Spectral Data Analysis

The following diagram illustrates the logical workflow for the synthesis and spectral
characterization of an organic compound like 2-(4-Methylpiperazin-1-yl)benzaldehyde.
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Caption: Workflow for Synthesis and Spectral Characterization.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
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Phone: (601) 213-4426
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